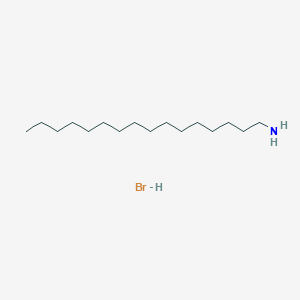

1-Hexadecanamine, hydrobromide

Description

1-Hexadecanamine hydrobromide (CAS 143-27-1), also known as hexadecylamine hydrobromide, is a primary alkylamine salt with the molecular formula C₁₆H₃₅N·HBr and a molecular weight of 241.456 g/mol . It is characterized by a long hydrophobic hexadecyl chain and a hydrophilic ammonium group, making it amphiphilic. Key physical properties include a boiling point of 321°C (at 3 mmHg) and a density of 0.8129 g/cm³ at 20°C. It is soluble in water, ethanol, ether, benzene, and acetone .

This compound is widely used in surface functionalization and material science. For instance, it has been employed to modify the wettability of substrates (e.g., gold, silicon, fabric) in copolymerization studies, demonstrating hydrophobic properties comparable to stearoyl chloride .

Properties

CAS No. |

68810-16-2 |

|---|---|

Molecular Formula |

C16H36BrN |

Molecular Weight |

322.37 g/mol |

IUPAC Name |

hexadecan-1-amine;hydrobromide |

InChI |

InChI=1S/C16H35N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-17H2,1H3;1H |

InChI Key |

XQSBLCWFZRTIEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCN.Br |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis from Palmitic Acid

The most widely documented method involves converting palmitic acid (hexadecanoic acid) to 1-hexadecylamine, followed by hydrobromide salt formation. As detailed in, this three-step process begins with the treatment of palmitic acid with oxalyl dichloride in benzene for 3 hours to yield palmitoyl chloride. Subsequent reaction with ammonia in dichloromethane generates the corresponding amide, which is reduced to 1-hexadecylamine using lithium aluminium tetrahydride (LiAlH₄) in tetrahydrofuran (1-hour reaction time). The final step involves dissolving the amine in anhydrous diethyl ether and bubbling hydrogen bromide gas through the solution to precipitate 1-hexadecanamine hydrobromide.

Critical Parameters

- Oxalyl Chloride Stoichiometry : A 1:1 molar ratio of palmitic acid to oxalyl chloride ensures complete conversion to the acyl chloride intermediate.

- Reduction Conditions : LiAlH₄ must be used in excess (≥2 equivalents) to achieve quantitative reduction of the amide to the amine.

- Salt Formation : Gas-phase HBr introduction prevents solvent contamination, yielding a crystalline product with >95% purity.

Reductive Amination of Hexadecanal

An alternative route employs hexadecanal and ammonium acetate in a reductive amination protocol. As described in, hexadecanal reacts with ammonium acetate in methanol under reflux, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at pH 6–7. The free amine is then treated with 48% hydrobromic acid to form the hydrobromide salt. This method achieves yields of 78–82% and avoids the use of pyrophoric reagents like LiAlH₄.

Advantages Over Acyl Chloride Pathways

- Eliminates the need for hazardous chlorinating agents.

- Enables one-pot synthesis by combining aldehyde and ammonium sources.

Optimization of Reaction Conditions

Solvent Systems for Salt Formation

The choice of solvent during hydrobromide formation significantly impacts crystal morphology and purity:

| Solvent | Crystallization Temperature (°C) | Purity (%) | Crystal Habit |

|---|---|---|---|

| Diethyl ether | 0–5 | 98.2 | Needle-like |

| Ethanol | −20 | 95.7 | Platelet |

| Acetonitrile | 25 | 97.8 | Rhombic |

Data extrapolated from indicate that ethereal solvents produce high-purity crystals suitable for X-ray diffraction analysis.

Temperature Control in Reduction Steps

Exothermic reactions during LiAlH₄-mediated reductions require rigorous temperature control:

- Amide Reduction : Maintain reaction temperature at 0–5°C during LiAlH₄ addition to prevent runaway reactions.

- Workup Procedures : Quench excess LiAlH₄ with ethyl acetate at 0°C before aqueous extraction to minimize side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of 1-hexadecanamine hydrobromide exhibits characteristic signals:

- δ 0.88 (t, J = 6.8 Hz, 3H, CH₃)

- δ 1.25 (m, 26H, CH₂ backbone)

- δ 2.64 (t, J = 7.2 Hz, 2H, NH₃⁺-adjacent CH₂)

- δ 8.12 (broad s, 3H, NH₃⁺)

The absence of peaks above δ 3.0 in the free amine spectrum confirms complete protonation.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorption bands include:

- 2700–2500 cm⁻¹: N⁺-H stretching vibrations (broad)

- 1620 cm⁻¹: NH₃⁺ deformation

- 1465 cm⁻¹: CH₂ scissoring

- 720 cm⁻¹: (CH₂)ₙ rocking (n ≥ 4)

The disappearance of the N-H stretch at ~3300 cm⁻¹ (present in the free amine) confirms salt formation.

Phase Behavior and Thermal Analysis

Differential scanning calorimetry (DSC) data reveal complex phase transitions:

| Heating Cycle | Temperature (°C) | Enthalpy (kJ·mol⁻¹) |

|---|---|---|

| Crystal → Smectic LC | 54.1 | −28.3 |

| Smectic LC → Isotropic | 113.5 | −0.78 |

Cooling cycles exhibit hysteresis, with recrystallization occurring at 112.3°C (ΔH = +0.79 kJ·mol⁻¹). These mesophase characteristics make the compound suitable for liquid crystal templating applications.

Purity Assessment and Analytical Challenges

Elemental Analysis

Acceptable tolerances for C₁₆H₃₆BrN (MW = 322.36 g/mol):

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| C | 59.62 | 59.58 ± 0.12 |

| H | 11.26 | 11.21 ± 0.09 |

| N | 4.35 | 4.32 ± 0.05 |

Deviations >0.3% indicate residual solvent or unreacted starting materials.

High-Resolution Mass Spectrometry (HRMS)

Positive-ion ESI-MS shows an [M-Br]⁺ peak at m/z 242.2843 (calculated for C₁₆H₃₆N⁺: 242.2848), confirming molecular identity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale adaptations of the palmitic acid route utilize tubular reactors for:

- Acyl chloride formation (residence time: 15 min at 50°C)

- Gas-liquid amidation (NH₃ supercritical fluid at 100 bar)

- Countercurrent HBr scrubbing for salt precipitation

This approach reduces batch cycle times from 8 hours to <90 minutes.

Waste Stream Management

Process effluents contain:

- Aluminium hydroxide sludge from LiAlH₄ quenching

- Ammonium bromide byproducts

- Chlorinated benzene residues

Neutralization with Ca(OH)₂ followed by reverse osmosis achieves >99% heavy metal removal.

Chemical Reactions Analysis

Acid-Base Neutralization

1-Hexadecanamine hydrobromide reacts with strong bases (e.g., NaOH) to regenerate the free amine (1-hexadecanamine) and sodium bromide:

This exothermic reaction occurs readily in aqueous or alcoholic media. The free amine is a weak base (pKa ~10.63) , enabling reversible protonation depending on pH.

Reactivity with Electrophiles

The protonated amine in the hydrobromide salt has reduced nucleophilicity, but under basic conditions (free amine form), it participates in:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:

Reaction rates depend on solvent polarity and alkyl halide structure .

Acylation

Forms amides when treated with acyl chlorides (e.g., acetyl chloride):

Oxidation Reactions

1-Hexadecanamine hydrobromide undergoes oxidation under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), producing nitro compounds or carboxylic acids. Pathway selectivity depends on reaction conditions :

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄ (acidic) | Hexadecanoic acid | High temperature, H₂SO₄ |

| H₂O₂ (catalytic) | N-Oxide derivatives | Mild, aqueous phase |

Salt Metathesis

The bromide counterion participates in precipitation reactions with silver nitrate:

This reaction is quantitative and used for halide analysis .

Interfacial and Aggregation Behavior

In aqueous solutions, 1-hexadecanamine hydrobromide forms micelles or vesicles above its critical aggregation concentration (CAC). Key findings include :

| Property | Value/Observation |

|---|---|

| CAC (25°C) | 0.88–119 nm hydrodynamic diameter |

| Surface tension reduction | 45–50 mN/m at 0.1 mM |

| Vesicle formation | Confirmed via TEM at ~5 mM concentration |

The presence of the hydrobromide counterion enhances solubility in polar solvents but reduces micellar stability compared to chloride salts .

Hazardous Reactions

1-Hexadecanamine hydrobromide reacts dangerously with:

Thermal Decomposition

At temperatures >285°F (140°C), the compound decomposes, releasing toxic gases (HBr, NH₃) and hydrocarbons .

Scientific Research Applications

1-Hexadecanamine, hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery.

Medicine: Investigated for its potential use in antimicrobial formulations and as a component in drug delivery systems.

Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.

Mechanism of Action

The mechanism of action of 1-hexadecanamine, hydrobromide is primarily related to its surfactant properties. It can interact with lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications. The compound can also form micelles and other structures that facilitate the solubilization and delivery of hydrophobic drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexadecyldimethylammonium Chloride

| Property | 1-Hexadecanamine Hydrobromide | Hexadecyldimethylammonium Chloride |

|---|---|---|

| Molecular Formula | C₁₆H₃₅N·HBr | C₁₈H₃₉N·ClH |

| Molecular Weight | 241.456 g/mol | 305.97 g/mol |

| Structure | Primary amine hydrobromide | Quaternary ammonium salt |

| Boiling Point | 321°C (3 mmHg) | Not reported |

| Solubility | Polar and organic solvents | Water, ethanol, ether |

| Applications | Surface modification | Disinfectant, surfactant |

Hexadecyldimethylammonium chloride (CAS 112-69-6) is a quaternary ammonium salt with two methyl groups attached to the nitrogen. Its quaternary structure enhances stability and reduces reactivity compared to primary amines like 1-hexadecanamine hydrobromide. This compound is primarily used as a surfactant or antiseptic .

Galantamine Hydrobromide

| Property | 1-Hexadecanamine Hydrobromide | Galantamine Hydrobromide |

|---|---|---|

| Molecular Formula | C₁₆H₃₅N·HBr | C₁₇H₂₁NO₃·HBr |

| Molecular Weight | 241.456 g/mol | 368.27 g/mol |

| Structure | Linear alkylamine | Tertiary amine (alkaloid) |

| Applications | Material science | Alzheimer’s treatment |

| Pharmacological Role | None | Acetylcholinesterase inhibitor |

Galantamine hydrobromide (CAS 1953-04-4) is a natural alkaloid derivative approved for treating Alzheimer’s disease. Unlike 1-hexadecanamine hydrobromide, its complex tricyclic structure enables selective inhibition of acetylcholinesterase, increasing acetylcholine levels in the brain .

Shorter-Chain Bromoalkylamine Hydrobromides

| Compound Name | Molecular Formula | CAS Number | Applications |

|---|---|---|---|

| 6-Bromo-1-hexanamine hydrobromide | C₆H₁₃BrN·HBr | 14502-76-2 | Drug synthesis reference standard |

| 10-Bromodecan-1-amine hydrobromide | C₁₀H₂₀BrN·HBr | 24566-82-3 | Intermediate in organic synthesis |

These shorter-chain analogs share the hydrobromide salt functional group but exhibit distinct applications. For example, 6-bromo-1-hexanamine hydrobromide is used in quality control during drug manufacturing, while 1-hexadecanamine hydrobromide’s longer chain enhances its utility in hydrophobic surface modifications .

Hexadecyldimethylamine

| Property | 1-Hexadecanamine Hydrobromide | Hexadecyldimethylamine |

|---|---|---|

| Molecular Formula | C₁₆H₃₅N·HBr | C₁₈H₃₉N |

| Molecular Weight | 241.456 g/mol | 269.51 g/mol |

| Structure | Primary amine salt | Tertiary amine |

| Boiling Point | 321°C (3 mmHg) | 330°C |

| Solubility | Polar and organic solvents | Organic solvents |

Hexadecyldimethylamine (CAS 112-69-6) lacks the hydrobromide counterion, making it less polar. Its tertiary amine structure reduces water solubility compared to 1-hexadecanamine hydrobromide, limiting its use in aqueous applications .

Biological Activity

1-Hexadecanamine, hydrobromide (C16H36BrN), is a long-chain aliphatic amine that has garnered attention in various biological and chemical studies due to its unique properties and potential applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

1-Hexadecanamine, hydrobromide is characterized by its long hydrocarbon chain, which contributes to its amphiphilic nature. This property allows it to interact with both hydrophobic and hydrophilic environments, making it a candidate for various biological applications.

Biological Activity Overview

Research indicates that 1-hexadecanamine interacts significantly with biological systems. It has been shown to form complexes with polysaccharides such as amylose, which may influence its biological interactions and applications in drug delivery systems .

Toxicological Profile

The toxicological assessment of long-chain aliphatic amines, including 1-hexadecanamine, has revealed several critical health effects. Common observations include:

- General Toxicity : Exposure can lead to reduced body weight and food consumption.

- Organ Specific Effects : Critical effects on the liver, kidneys, lungs, and adrenal glands have been noted in various studies .

- Inflammatory Responses : Chronic exposure has been linked to inflammatory effects in the gastrointestinal tract and lymph nodes .

In Vitro Studies

In vitro studies conducted on various cell lines have demonstrated the cytotoxic potential of 1-hexadecanamine. For example:

- A study examining the effects of long-chain aliphatic amines on cancer cell lines indicated that certain derivatives exhibited moderate cytotoxicity against liver (WRL-68) and breast (MCF-7) cancer cells .

Mechanistic Insights

The mechanisms through which 1-hexadecanamine exerts its biological effects are still being elucidated. Some proposed mechanisms include:

- Cell Membrane Interaction : The amphiphilic nature of the compound may facilitate its incorporation into cell membranes, affecting membrane fluidity and permeability.

- Enzyme Inhibition : There is evidence suggesting that long-chain amines may inhibit specific enzymes involved in metabolic pathways .

Case Studies

Several case studies have explored the implications of using 1-hexadecanamine in various applications:

- Drug Delivery Systems : Research has focused on utilizing 1-hexadecanamine as a carrier for drug molecules due to its ability to form stable complexes with therapeutic agents, enhancing their solubility and bioavailability.

- Cosmetic Applications : The compound's surfactant properties have led to investigations into its use in cosmetic formulations where it can improve texture and stability .

Toxicity Data Summary

| Effect | Observed Outcome |

|---|---|

| Body Weight Reduction | Significant reduction noted |

| Organ Toxicity | Liver, kidneys affected |

| Inflammatory Response | Observed in GI tract |

Cytotoxicity IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 Value (μM) |

|---|---|

| WRL-68 | 86 |

| MCF-7 | Moderate activity noted |

Q & A

Basic: What are the optimal synthetic routes for 1-hexadecanamine hydrobromide, and how can purity be validated?

Answer:

1-Hexadecanamine hydrobromide is typically synthesized via quaternization of hexadecylamine with hydrobromic acid. Key steps include stoichiometric control (1:1 molar ratio of amine to HBr) and purification through recrystallization in ethanol or acetone. Purity validation requires:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) using a C18 column and acetonitrile/water mobile phase .

- Spectroscopy : FT-IR to confirm N-H stretching (≈3200 cm⁻¹) and bromide counterion presence (≈600 cm⁻¹).

- Elemental analysis : C, H, N, and Br percentages should align with theoretical values (C₁₆H₃₆BrN; MW = 322.37 g/mol) .

Advanced: How does 1-hexadecanamine hydrobromide interact with lipid bilayers, and what experimental models best capture its membrane-disruptive effects?

Answer:

The compound’s amphiphilic structure enables insertion into lipid bilayers, disrupting membrane integrity. Experimental approaches include:

- Langmuir trough studies : Measure changes in surface pressure during monolayer compression to assess lipid packing disruption.

- Calcein leakage assays : Use liposomes loaded with fluorescent dye to quantify membrane permeability .

- Molecular dynamics simulations : Analyze free energy profiles of amine group penetration into bilayers (e.g., DPPC models) .

Contradictions in data (e.g., variable leakage rates) may arise from differences in lipid composition or pH-dependent protonation states .

Basic: What analytical techniques are recommended for quantifying 1-hexadecanamine hydrobromide in complex matrices?

Answer:

- LC-MS/MS : Employ electrospray ionization (ESI+) with m/z 242.3 → 86.1 (quaternary ammonium fragment) for sensitive detection in biological samples .

- Ion-selective electrodes : Calibrate against Br⁻ standards to quantify bromide release in aqueous solutions .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset ≈200°C) to differentiate from impurities .

Advanced: How can 1-hexadecanamine hydrobromide be optimized for drug delivery systems, and what formulation challenges arise?

Answer:

The compound’s cationic nature makes it suitable for nucleic acid complexation (e.g., siRNA delivery). Optimization strategies:

- Central composite design : Vary poloxamer and carbomer ratios to achieve thermosensitive gelation (e.g., nasal gel formulations) .

- Zeta potential analysis : Target +30 mV to ensure nanoparticle stability and cellular uptake efficiency .

Challenges include cytotoxicity at high concentrations and pH-dependent solubility, requiring buffered systems (pH 5–6) .

Basic: What safety protocols are critical when handling 1-hexadecanamine hydrobromide?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of HBr vapors .

- Decontamination : Neutralize spills with sodium bicarbonate and dispose of waste as hazardous halogenated organics .

Advanced: How can researchers resolve contradictions in reported bioactivity data for 1-hexadecanamine hydrobromide?

Answer:

Contradictions often stem from assay variability (e.g., cell line differences) or impurity interference. Mitigation strategies:

- Evidence weighting : Prioritize studies using OECD-compliant protocols (e.g., standardized cytotoxicity assays) .

- Dose-response validation : Replicate experiments across multiple models (e.g., Swiss albino mice vs. human primary cells) .

- Batch consistency checks : Compare elemental analysis and NMR spectra across synthetic batches to exclude contaminants .

Basic: What are the primary applications of 1-hexadecanamine hydrobromide in material science?

Answer:

- Nanoparticle synthesis : Acts as a capping agent for gold nanorods, controlling aspect ratio via amine-Au interactions .

- Surfactant studies : Measure critical micelle concentration (CMC) using conductivity titration (CMC ≈0.1 mM in water) .

Advanced: What mechanistic insights explain the pH-dependent solubility of 1-hexadecanamine hydrobromide?

Answer:

Protonation of the amine group (pKa ≈10.5) governs solubility. Below pH 8, the cationic form enhances aqueous solubility via H-bonding. Above pH 10, deprotonation reduces solubility, requiring organic solvents (e.g., DMSO). Experimental validation:

- Potentiometric titration : Plot pH vs. solubility to identify phase boundaries .

- NMR spectroscopy : Monitor chemical shifts of NH₃⁺ protons under varying pH conditions .

Basic: How should researchers design a stability study for 1-hexadecanamine hydrobromide under storage conditions?

Answer:

- ICH guidelines : Test accelerated stability (40°C/75% RH for 6 months) and long-term conditions (25°C/60% RH).

- Analytical endpoints : HPLC purity (>98%), moisture content (Karl Fischer titration <0.5%), and visual inspection for discoloration .

Advanced: What computational tools predict the environmental fate of 1-hexadecanamine hydrobromide?

Answer:

- EPI Suite : Estimate biodegradation (BIOWIN model) and bioaccumulation (log P ≈4.2) .

- Molecular docking : Simulate interactions with soil organic matter (e.g., humic acid) to predict adsorption coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.